1-(3-Chlorophenyl)pyrrolidin-3-one is an organic compound characterized by its unique molecular structure and potential applications in various fields, particularly in medicinal chemistry. The compound is classified under pyrrolidinones, a group of cyclic amides that are significant in pharmacological research due to their biological activities.
The chemical formula for 1-(3-Chlorophenyl)pyrrolidin-3-one is with a molecular weight of approximately 210.69 g/mol. It is classified as a pyrrolidinone derivative, which is often utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The compound's identification can be traced through its unique identifiers, including the PubChem CID 16244569 and the InChI Key DAGJQTBLZQBFNI-UHFFFAOYSA-N .
The synthesis of 1-(3-Chlorophenyl)pyrrolidin-3-one can be achieved through several methods, commonly involving the reaction of 3-chlorobenzaldehyde with pyrrolidine. A typical synthetic route may include:
This method has been noted for its simplicity and efficiency, although variations may exist depending on specific reaction conditions such as temperature, solvent choice, and catalysts used .
The molecular structure of 1-(3-Chlorophenyl)pyrrolidin-3-one features a pyrrolidinone ring with a chlorophenyl substituent at the nitrogen atom. The structural representation can be described using SMILES notation as C1CN(CC1)C2=CC(=CC=C2)Cl.
1-(3-Chlorophenyl)pyrrolidin-3-one can participate in various chemical reactions, including:
Relevant data indicates that this compound has moderate toxicity; safety precautions should be observed when handling it due to potential irritant effects .
1-(3-Chlorophenyl)pyrrolidin-3-one has several applications in scientific research:
CAS No.: 38873-01-7
CAS No.: 69853-43-6
CAS No.:
CAS No.: 21368-49-0